PYRIDIN-2-ONE RIBOSIDE CEP PYRIDIN-2-ONE RIBOSIDE CEP
Brand Name: Vulcanchem
CAS No.: 179915-57-2
VCID: VC0061971
InChI: InChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Molecular Formula: C46H62N3O8PSi
Molecular Weight: 844.074

PYRIDIN-2-ONE RIBOSIDE CEP

CAS No.: 179915-57-2

Cat. No.: VC0061971

Molecular Formula: C46H62N3O8PSi

Molecular Weight: 844.074

* For research use only. Not for human or veterinary use.

PYRIDIN-2-ONE RIBOSIDE CEP - 179915-57-2

Specification

CAS No. 179915-57-2
Molecular Formula C46H62N3O8PSi
Molecular Weight 844.074
IUPAC Name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyridin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1
Standard InChI Key FMVRDFSSWDAZFJ-VDXGOTTOSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Introduction

Chemical Structure and Properties

Molecular Composition

Pyridin-2-one riboside CEP possesses a complex molecular structure with the chemical formula C46H62N3O8PSi and a molecular weight of 844.1 g/mol. The compound incorporates a phosphoramidite group, which is indicated by the "CEP" designation in its name. This group is particularly important for nucleoside chemistry, especially in the context of oligonucleotide synthesis where phosphoramidites serve as building blocks.

The core structure consists of a pyridin-2-one ring, which differs from standard pyridine by having a carbonyl group at the 2-position. This modification significantly alters the electronic properties of the ring system compared to standard pyridine. The riboside component refers to the attachment of a ribose sugar to the heterocyclic base, creating a nucleoside structure.

Structural Characteristics

The compound features several distinctive structural elements that contribute to its chemical behavior and potential biological activity:

  • The pyridin-2-one ring system provides a modified nucleobase that can participate in different hydrogen bonding patterns compared to natural nucleobases

  • The ribose sugar moiety serves as the scaffold connecting the nucleobase to the phosphoramidite group

  • The phosphoramidite functionality makes it compatible with standard solid-phase oligonucleotide synthesis techniques

  • The presence of silicon (Si) in its molecular formula suggests protection groups that are common in nucleoside chemistry

These structural features collectively determine the compound's physical and chemical properties, including its solubility, reactivity, and potential interactions with biological macromolecules.

Synthesis Approaches for Modified Nucleosides

Comparative Synthesis Methods

The synthesis of deazanucleoside compounds, which share conceptual similarities with pyridin-2-one derivatives, provides instructive examples of how such modified nucleosides are prepared. For instance, the synthesis of 1-deazaguanosine (c¹G) involves a multi-step process starting from commercially available precursors:

  • Transformation of base compounds (e.g., 6-chloro-1-deazapurine to 6-iodo derivative)

  • Nucleosidation using silyl-Hilbert–Johnson methodology with protected ribose sugars

  • Exchange of protecting groups (e.g., acetyl to TBS)

  • Copper-catalyzed coupling reactions

  • Site-specific nitration followed by reduction

  • Final deprotection to yield the target nucleoside

The synthesis of the corresponding phosphoramidite involves additional steps:

  • Strategic protection of functional groups

  • Selective deprotection

  • Introduction of the dimethoxytrityl (DMT) group at the 5'-OH position

  • Phosphitylation to generate the final phosphoramidite building block

Table 1: Typical Synthetic Steps for Modified Nucleoside Phosphoramidites

StepProcessPurposeTypical Reagents
1Base modificationCreating desired heterocyclic structureHydroiodic acid, phosphorous acid
2NucleosidationAttaching base to sugarBSA, TMSOTf, protected ribose
3Protection switchingPreparing for further modificationsTBS-Cl, silylation reagents
4Functional group modificationsIntroducing desired substituentsCopper catalysts, coupling reagents
5DMT protectionPreparing 5'-OH for oligonucleotide synthesisDMT-Cl, pyridine
6PhosphitylationCreating phosphoramidite functionalityCEP(NiPr₂)₂, activators

These synthetic approaches highlight the complexity involved in preparing modified nucleosides like pyridin-2-one riboside CEP, requiring expertise in both carbohydrate and heterocyclic chemistry.

Biological Significance and Applications

Research Applications in RNA Chemistry

Modified nucleosides play crucial roles in research applications, particularly in studying RNA structure and function. Pyridine derivatives incorporated into nucleosides can serve as valuable tools for:

  • Probing specific atomic interactions in RNA structures

  • Investigating the catalytic mechanisms of ribozymes

  • Studying RNA-protein interactions

  • Developing RNA-based therapeutic approaches

For example, deazanucleosides have been instrumental in "atomic mutagenesis" approaches that allow researchers to study the contributions of specific functional groups or even individual atoms in RNA-mediated processes . This precision enables detailed mechanistic insights that cannot be obtained through conventional methods.

Enzyme Inhibition Properties

Related modified nucleosides have demonstrated capabilities as enzyme inhibitors. For instance, seven-membered ring nucleobases have shown inhibitory activity against human cytidine deaminase, with reported Ki values in the nanomolar range . This illustrates the potential of structurally modified nucleosides to interact with specific enzymes involved in nucleoside metabolism, potentially leading to therapeutic applications.

Structure-Activity Relationships

The Role of Pyridine Modifications

The incorporation of a pyridine-derived structure into nucleosides creates compounds with altered electronic properties and hydrogen-bonding capabilities. These modifications can significantly impact how the nucleoside interacts with biological targets:

  • Changes in the pyridine ring can alter base-pairing properties

  • Modified hydrogen bonding patterns can affect recognition by enzymes

  • Alterations in electronic distribution can influence stability and reactivity

Understanding these structure-activity relationships is crucial for rational design of modified nucleosides for specific applications, whether as research tools or potential therapeutic agents.

Comparative Analysis with Related Compounds

The properties of pyridin-2-one riboside CEP can be contextualized by comparing it with related compounds. For example, deazanucleoside analogs provide valuable insights into how specific atomic substitutions affect biological activities:

Table 2: Comparative Analysis of Modified Nucleosides and Their Properties

Nucleoside ModificationKey Structural FeatureNotable EffectsPotential Applications
1-Deazaguanosine (c¹G)Removal of N1 atom from guanosineAltered hydrogen bonding, affects ribozyme catalysisProbing RNA catalytic mechanisms
7-Deazaadenosine (c⁷A)Replacement of N7 with CH in adenosineModified electronic propertiesRNA structure-function studies
Pyridin-2-one ribosideIncorporation of pyridin-2-one ringModified base-pairing capabilitiesPotential therapeutic applications
Seven-membered ring nucleobasesExpanded ring structureInhibition of cytidine deaminaseEnzyme inhibition, potential anticancer

This comparative analysis highlights how strategic modifications to nucleoside structures can yield compounds with diverse properties and applications.

Research Methods and Techniques

Analytical Characterization

The characterization of modified nucleosides like pyridin-2-one riboside CEP typically involves a range of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification and purity assessment

  • X-ray crystallography for definitive structural determination

  • UV-Vis spectroscopy for spectral properties analysis

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and separation

These analytical methods are essential for confirming the identity and purity of synthesized compounds before they are used in biological studies.

Incorporation into Oligonucleotides

The CEP designation in pyridin-2-one riboside CEP indicates its potential use as a building block for oligonucleotide synthesis. The incorporation of modified nucleosides into RNA or DNA typically follows established solid-phase synthesis protocols with some adaptations:

  • The phosphoramidite is coupled to a growing oligonucleotide chain on a solid support

  • Coupling efficiency is monitored through trityl assays

  • Following synthesis, the oligonucleotide is cleaved from the support and deprotected

  • Purification by HPLC and characterization by MS confirm the incorporation

The synthesis of oligonucleotides containing modified nucleosides like c¹G has been reported to achieve coupling yields higher than 98%, demonstrating the feasibility of incorporating such modifications into longer nucleic acid sequences .

Future Research Directions

Expanding Applications

The future development of pyridin-2-one riboside CEP and related compounds may focus on:

  • Exploring their potential as therapeutic agents for viral infections and cancer

  • Developing new research tools for studying RNA structure and function

  • Investigating their interactions with specific biological targets

  • Designing improved synthetic methods for more efficient production

These efforts will require interdisciplinary collaboration between synthetic chemists, structural biologists, and medicinal chemists.

Addressing Knowledge Gaps

Several knowledge gaps remain regarding pyridin-2-one riboside CEP that future research could address:

  • Detailed structure-activity relationships for interactions with specific biological targets

  • Optimized synthetic routes for scalable production

  • Comprehensive physical and chemical characterization

  • Specific biological activities and potential therapeutic applications

Addressing these gaps would enhance our understanding of this compound and potentially lead to valuable applications in research and therapy.

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